2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid
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Description
2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H11BCl2O4 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol. It is also used in the selective hydroxylation to phenols and in the synthesis of biologically active molecules including N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is represented by the linear formula C9H11BCl2O4 . The InChI code for this compound is 1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3 .Chemical Reactions Analysis
As a reactant, 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol. It is also used in the selective hydroxylation to phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid include a molecular weight of 264.89800 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Environmental Impact and Biodegradation
Herbicides based on 2,4-D, to which 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is structurally related, are widely used in agriculture for weed control. Their extensive application has raised concerns regarding environmental pollution and the need for effective biodegradation strategies. Studies suggest that microbial degradation plays a crucial role in mitigating the environmental impact of such herbicides, highlighting the importance of understanding microbial pathways for the bioremediation of contaminated sites (Magnoli et al., 2020).
Role in Synthetic Chemistry
Phenylboronic acids and their derivatives are pivotal in synthetic chemistry for their versatile applications. These compounds are used as building blocks in organic synthesis, including the synthesis of complex molecules and polymers. Their unique reactivity towards various chemical transformations underscores their significance in developing new materials and chemicals (Adamczyk-Woźniak et al., 2009). The relevance of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid in this context would relate to its potential as a precursor or intermediate in the synthesis of more complex compounds.
Applications in Biosensors and Biochemical Research
Compounds based on phenylboronic acids, including 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid, may find applications in the development of biosensors. These substances have a selective binding affinity for diols, making them useful for constructing glucose sensors and potentially for the detection of other biologically relevant molecules. The ability to bind specific molecules suggests their utility in biochemical research and medical diagnostics (Anzai, 2016).
properties
IUPAC Name |
[2,4-dichloro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOGFSLJRIPEMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681690 |
Source
|
Record name | [2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid | |
CAS RN |
1256354-89-8 |
Source
|
Record name | B-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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